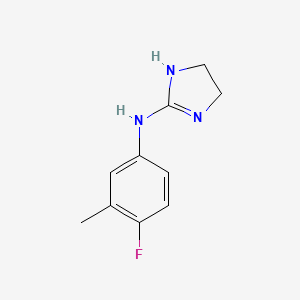

N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

Properties

Molecular Formula |

C10H12FN3 |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C10H12FN3/c1-7-6-8(2-3-9(7)11)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) |

InChI Key |

DVXHIWKNAKNGND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NCCN2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine with structurally related imidazoline derivatives:

Key Findings:

Substituent Effects on Basicity :

- Electron-withdrawing groups (e.g., nitro in 11a) reduce pKa, decreasing protonation at physiological pH and altering receptor interactions .

- The 4-fluoro-3-methylphenyl group in the target compound may balance lipophilicity (enhancing blood-brain barrier penetration) and electronic effects (modulating α2-adrenergic receptor affinity) compared to clonidine’s dichlorophenyl group .

Biological Activity: Clonidine’s dichloro substituents confer potent α2 agonism, while NSC 617145’s dual aryl groups enable helicase inhibition. The target compound’s fluoro-methyl substitution may position it for novel therapeutic applications, pending further study .

Synthetic Routes :

- Analogous compounds (e.g., 3a–f in ) are synthesized via condensation of imidazol-2-amine derivatives with aldehydes. The target compound likely follows similar protocols, with optimization for the 4-fluoro-3-methylbenzaldehyde precursor .

Physicochemical Properties :

- Melting points and solubility vary with substituents. For example, nitro-substituted 11a is a high-melting solid, while clonidine’s acetate salt is a gum, suggesting the target compound’s methyl group may improve solubility compared to nitro derivatives .

Computational Insights :

- Vibrational spectroscopy and DFT studies (e.g., ) on related imidazolines highlight substituent-dependent electronic structures. The target compound’s HOMO-LUMO gap and charge distribution could predict reactivity and binding modes .

Biological Activity

N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS Number: 75849-36-4) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂FN₃ |

| Molecular Weight | 193.22 g/mol |

| CAS Number | 75849-36-4 |

Antimicrobial Activity

Research indicates that compounds within the imidazole class, including this compound, exhibit significant antimicrobial properties. A study by Sivaramakarthikeyan et al. highlighted that imidazole derivatives can show potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating their effectiveness.

Table: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| N-(4-fluoro-3-methylphenyl)-... | Staphylococcus aureus | 8.33 |

| Escherichia coli | 2.33 | |

| Pseudomonas aeruginosa | 13.40 | |

| Bacillus subtilis | 4.69 |

These findings suggest that the compound possesses broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown that imidazole derivatives can inhibit the growth of fungi such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM against various strains .

Table: Antifungal Activity of Imidazole Derivatives

| Compound | Fungal Strain | MIC (µM) |

|---|---|---|

| N-(4-fluoro-3-methylphenyl)-... | Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The biological activity of this compound is believed to be linked to its ability to interfere with microbial cell wall synthesis and function. Imidazole derivatives often act by inhibiting key enzymes involved in these processes, leading to cell death or growth inhibition.

Case Studies and Research Findings

- Antibacterial Efficacy : A study assessed the antibacterial efficacy of various imidazole derivatives, including this compound, revealing that modifications in the phenyl ring significantly affect antimicrobial potency .

- Structure-Activity Relationship (SAR) : The research indicates that electron-withdrawing groups on the phenyl ring enhance antibacterial activity, suggesting a potential pathway for optimizing compound efficacy through structural modifications .

- Comparative Studies : In comparative studies involving other imidazole derivatives, this compound showed promising results against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution, as demonstrated in analogous imidazoline derivatives (e.g., Example 209 in EP 3294732 B1, where 4,5-dihydro-1H-imidazol-2-amine replaces dimethylamine in a carboximidamide synthesis). Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or ethanol), and stoichiometric ratios of reactants to minimize byproducts like unreacted amines or halogenated intermediates .

- Optimization : Use TLC or HPLC to monitor reaction progress. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) improves yield and purity.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for the 4-fluoro-3-methylphenyl group; imidazoline protons at δ 3.1–3.5 ppm).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~222.1 for C₁₁H₁₃FN₃).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Q. What are the primary pharmacological mechanisms associated with 4,5-dihydro-1H-imidazol-2-amine derivatives?

- Mechanism : Imidazoline derivatives often target adrenergic receptors (α₂-agonists) or helicase enzymes (e.g., WRN helicase inhibition in NSC 617145 analogs). For This compound, preliminary data suggest potential DNA damage sensitization in cancer cells when combined with sublethal doses of chemotherapeutics like cisplatin .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in hydrogen bonding and supramolecular assembly for this compound?

- Procedure :

Grow single crystals via slow evaporation (solvent: methanol/acetone 1:1).

Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) at 120 K.

Refine structures with SHELXL (e.g., SHELX-97) to model hydrogen bonds (e.g., N–H···N interactions) and π-stacking. For example, in related thienopyridine-imidazole hybrids, intramolecular H-bonds stabilize planar conformations (r.m.s. deviation <0.05 Å) .

Q. What experimental designs are suitable for evaluating synergistic effects with DNA-damaging agents in cancer models?

- Design :

- In Vitro : Treat cancer cell lines (e.g., HeLa or MCF-7) with the compound (IC₅₀ dose) alongside cisplatin (1–5 µM). Assess viability via MTT assay and DNA damage via γ-H2AX immunofluorescence.

- In Vivo : Use xenograft models (e.g., nude mice with MDA-MB-231 tumors) to test combination therapy efficacy. Monitor tumor volume and survival rates over 4 weeks.

- Data Interpretation : Synergy is confirmed via Chou-Talalay combination index (CI <1). NSC 617145 analogs show CI values of 0.3–0.7 with DNA cross-linking agents .

Q. How do substituents (e.g., 4-fluoro vs. 2-bromo) impact sorption-desorption behavior in environmental studies?

- Method : Conduct batch equilibration experiments in soils (pH 5.5–7.0, organic carbon 1–3%). Use Freundlich isotherms (log Kf and 1/n values) to compare sorption affinity. For example, imidacloprid metabolites with chloro-substituents exhibit Kf = 2.1–4.3 mL/g, while bromo-analogs may show higher adsorption due to increased hydrophobicity .

- Advanced Analysis : LC-MS/MS quantifies residual compound in soil extracts. Correlate Kf with soil organic matter content using multivariate regression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.